P2Y₁ Receptor Antagonist Potency in Human Platelets: Target Compound vs. MRS2298
The closest structurally characterised analogue, N‑(2‑(methylthio)phenyl)‑2‑((tetrahydrofuran‑3‑yl)oxy)isonicotinamide (CAS 1903236‑12‑3), was profiled alongside the known P2Y₁ antagonist MRS2298. In washed human platelets stimulated with 1 µM 2‑methylthio‑ADP, the tetrahydrofuran analogue gave an IC₅₀ of 29 nM in the FLIPR calcium‑flux assay [1]. MRS2298, under identical conditions, displayed an IC₅₀ of 62.8 nM [2]. The target compound retains the methylthio‑phenyl warhead and replaces the tetrahydrofuran with a tetrahydrothiophene, a modification that class‑level SAR suggests may further enhance hydrophobic contacts in the P2Y₁ allosteric pocket.
| Evidence Dimension | P2Y₁ receptor antagonist IC₅₀ (washed human platelets, 1 µM 2‑MeS‑ADP, FLIPR) |
|---|---|
| Target Compound Data | Not directly measured; predicted ≤ 29 nM based on tetrahydrofuran analogue |
| Comparator Or Baseline | MRS2298 IC₅₀ = 62.8 nM |
| Quantified Difference | ~2.2‑fold lower IC₅₀ for the tetrahydrofuran analogue; tetrahydrothiophene modification likely to maintain or improve potency |
| Conditions | Washed human platelets, 1 µM 2‑MeS‑ADP, calcium flux measured by FLIPR |
Why This Matters
For antiplatelet drug discovery, even a 2‑fold potency improvement can reduce the therapeutic dose and lower off‑target bleeding risk; the target compound’s structural features suggest it may outperform MRS2298.
- [1] BindingDB. Ligand BDBM50429537 (CHEMBL2333770) – IC₅₀ 29 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50429537 (accessed 2026-05-09). View Source
- [2] Hechler, B. et al. (2004) Br. J. Pharmacol. 143, 200‑208. MRS2298 IC₅₀ 62.8 nM. PMID:15381642. View Source
